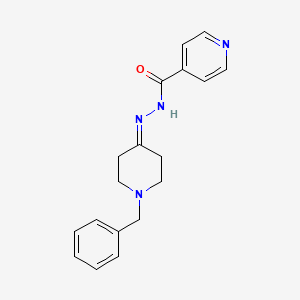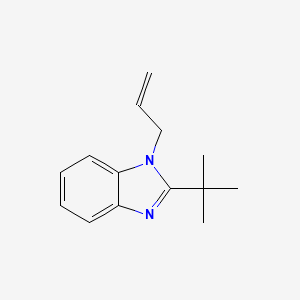![molecular formula C14H10BrN3O4 B5782949 4-bromo-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5782949.png)
4-bromo-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as Boc-4-bromo-ONB, and it is a derivative of the amino acid tryptophan.
Wirkmechanismus
The mechanism of action of Boc-4-bromo-ONB is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including tryptophan hydroxylase and indoleamine 2,3-dioxygenase. These enzymes are involved in the biosynthesis of serotonin and the degradation of tryptophan, respectively. By inhibiting these enzymes, Boc-4-bromo-ONB may affect the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
Boc-4-bromo-ONB has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Boc-4-bromo-ONB has also been shown to inhibit the activity of tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which may affect the levels of serotonin and tryptophan in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-4-bromo-ONB has several advantages for lab experiments. It is relatively easy to synthesize, and it has been used as a building block for the synthesis of other compounds with potential therapeutic applications. However, there are also some limitations to its use. Boc-4-bromo-ONB may have off-target effects, and its mechanism of action is not fully understood. Additionally, it may not be suitable for use in vivo due to its potential toxicity.
Zukünftige Richtungen
For the study of Boc-4-bromo-ONB include the development of more potent and selective inhibitors of tryptophan hydroxylase and indoleamine 2,3-dioxygenase, the study of the role of tryptophan in protein-protein interactions, and the exploration of its potential therapeutic applications.
Synthesemethoden
The synthesis of Boc-4-bromo-ONB involves several steps. First, 4-bromoaniline is reacted with ethyl chloroformate to form 4-bromo-N-ethoxycarbonylaniline. This compound is then reacted with 4-nitrobenzoyl chloride to form 4-bromo-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide. The final product is obtained by deprotecting the Boc group using trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
Boc-4-bromo-ONB has been studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro, and it has also been used as a tool to study the role of tryptophan in protein-protein interactions. Boc-4-bromo-ONB has also been used as a building block for the synthesis of other compounds with potential therapeutic applications.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O4/c15-11-5-1-9(2-6-11)13(16)17-22-14(19)10-3-7-12(8-4-10)18(20)21/h1-8H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINNLBDFZOWRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON=C(C2=CC=C(C=C2)Br)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198144 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-bromo-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5782893.png)

![(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5782903.png)
![2-benzyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5782911.png)
![N-allyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5782928.png)
![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazinecarbimidothioate](/img/structure/B5782934.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5782937.png)
![ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate](/img/structure/B5782940.png)

![N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide](/img/structure/B5782955.png)
![3-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5782968.png)